Hydrazinecarboxamide, N-(4-fluorophenyl)-
Description
Overview of Hydrazinecarboxamide Chemistry
Hydrazinecarboxamides, or semicarbazides, are recognized as a versatile scaffold in the development of biologically active molecules. researchgate.net The core hydrazinecarboxamide moiety is crucial for facilitating interactions with biological targets. researchgate.net This class of compounds has been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. bldpharm.comarabjchem.org
The chemistry of semicarbazides allows for the synthesis of a diverse library of derivatives. The terminal nitrogen of the hydrazine (B178648) group can readily react with aldehydes and ketones to form semicarbazones, a key reaction in the synthesis of various heterocyclic compounds and potential drug candidates. researchgate.netarabjchem.org General synthetic routes to substituted hydrazinecarboxamides often involve the reaction of a corresponding substituted aniline (B41778) with reagents like sodium cyanate (B1221674), followed by treatment with hydrazine hydrate (B1144303). researchgate.netspectrabase.com More advanced and environmentally friendly methods, such as using ultrasonic irradiation, have also been developed to improve reaction times and yields. bldpharm.com
Significance of Fluorine Substitution in Aromatic Systems
The introduction of fluorine into organic molecules, particularly in aromatic systems, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. researchgate.netarabjchem.orgmdpi.com The fluorine atom possesses unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can profoundly influence a molecule's characteristics. researchgate.netarabjchem.orgmdpi.com
Strategic placement of fluorine can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the drug's duration of action.
Improved Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased potency. arabjchem.orgmdpi.com
Altered Physicochemical Properties: Fluorine substitution can modulate properties like lipophilicity and pKa, which affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.
The use of fluorine is a key element in the design of many modern pharmaceuticals, contributing to improved efficacy and safety. researchgate.net
Academic Research Context of N-(4-fluorophenyl)hydrazinecarboxamide
N-(4-fluorophenyl)hydrazinecarboxamide serves as a crucial starting material and intermediate in various academic research settings, primarily focused on the synthesis of novel compounds with potential therapeutic applications.
One significant area of research is in the development of anticancer agents. A study focused on the green synthesis of hydrazine carboxamide derivatives utilized N-[4-fluorophenyl]hydrazinecarboxamide to optimize reaction conditions for producing compounds that were subsequently evaluated for their anticancer activity. bldpharm.com The synthesis involved reacting the hydrazinecarboxamide with 1H-Indole-2,3-dione under ultrasonic irradiation, demonstrating a rapid and high-yield approach to potential therapeutic molecules. bldpharm.com
Table 2: Optimized Reaction Conditions for a Derivative of N-(4-fluorophenyl)hydrazinecarboxamide
| Entry | Solvent System | Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Water-Glycerol (6:4) | Stirring | 60 | 72 |
| 2 | Water-Glycerol (6:4) | Ultrasonication | 5 | 94 |
Data from a study on the synthesis of N-(4-fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide. bldpharm.com
In the field of antimicrobial research, while direct studies on the parent compound are less common, closely related structures are frequently investigated. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antibacterial and antifungal activities. researchgate.netresearchgate.net This research highlights the utility of the fluorophenyl semicarbazide (B1199961) scaffold as a foundation for developing new antimicrobial agents. The synthesis of these derivatives typically involves the condensation of the semicarbazide with various substituted aldehydes. researchgate.netresearchgate.net
Furthermore, the 4-fluorophenyl moiety originating from this precursor is found in more complex heterocyclic systems with potential biological activity. Research into fluorinated hydrazinylthiazole derivatives for diabetes management utilized precursors derived from fluorinated thiosemicarbazones, which are structurally analogous to semicarbazides. These studies underscore the importance of the fluorinated phenylhydrazine (B124118) core in constructing molecules with diverse therapeutic potential.
Structure
2D Structure
Properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELZDPJPOKSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372096 | |
| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153885-60-0 | |
| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Primary Synthesis Routes of N-(4-fluorophenyl)hydrazinecarboxamide
The synthesis of N-(4-fluorophenyl)hydrazinecarboxamide can be achieved through several established chemical pathways. These routes typically involve the reaction of a suitable precursor containing the 4-fluorophenyl moiety with a hydrazine (B178648) source or the construction of the semicarbazide (B1199961) functional group from an isocyanate.
A general and effective method for synthesizing 4-substituted semicarbazides involves the reaction of a corresponding carbamate (B1207046) precursor with hydrazine hydrate (B1144303). rsc.org This two-step, one-pot approach begins with the in situ preparation of a carbamate from an appropriate amine. rsc.org For the synthesis of N-(4-fluorophenyl)hydrazinecarboxamide, this would involve the reaction of 4-fluoroaniline.
The subsequent step is the interaction of the formed carbamate with hydrazine hydrate. The reaction mixture is typically heated under reflux to facilitate the substitution of the carbamate's leaving group with hydrazine, yielding the desired semicarbazide. rsc.orgprepchem.com For instance, a similar synthesis of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide was achieved by refluxing the corresponding phenyl carbamate with hydrazine hydrate in 1,4-dioxane (B91453) for three hours. prepchem.com The product often precipitates from the reaction mixture upon cooling and can be isolated through filtration. rsc.orgprepchem.com This method is advantageous as it allows for the preparation of a diverse library of semicarbazides in good yield and purity. rsc.org
Condensation reactions provide a direct route to N-aryl semicarbazides. A prominent method involves the reaction of a substituted phenyl urea (B33335) with hydrazine hydrate. For the closely related compound, 3-chloro-4-fluorophenyl semicarbazide, the synthesis was accomplished by refluxing 3-chloro-4-fluorophenyl urea with hydrazine hydrate in ethanol (B145695) for 48 hours with stirring. arabjchem.org After the reaction, a portion of the solvent is removed by vacuum distillation, and the product is precipitated by pouring the concentrated solution into crushed ice. arabjchem.org The resulting solid can then be filtered, dried, and recrystallized to achieve high purity. arabjchem.org This general strategy is applicable for the synthesis of N-(4-fluorophenyl)hydrazinecarboxamide, starting from 4-fluorophenyl urea.
The formation of the urea precursor itself is a straightforward process. It is typically synthesized by reacting the corresponding aniline (B41778) (in this case, 4-fluoroaniline) with a cyanate (B1221674) salt, such as sodium cyanate, in an acidic aqueous solution. arabjchem.org
Isocyanates are highly reactive intermediates that are widely used in the synthesis of urea and carbamate derivatives. nih.govrsc.org The reaction of an isocyanate with hydrazine is a direct method for producing semicarbazides. Specifically, 4-fluorophenyl isocyanate can react with hydrazine monohydrate to yield N-(4-fluorophenyl)hydrazinecarboxamide.
In a related synthesis, p-fluorophenyl isothiocyanate was treated with hydrazine monohydrate in a 2:1 molar ratio in ethanol. The mixture was stirred at room temperature for two hours, leading to the precipitation of the product, which was then filtered and crystallized. mdpi.com This reaction demonstrates the high reactivity of the isocyanate (or isothiocyanate) group toward the nucleophilic attack of hydrazine. The synthesis of isocyanates themselves can be achieved through various methods, with the Curtius rearrangement of an acyl azide (B81097) being a common laboratory-scale approach that produces the isocyanate and inert nitrogen gas. google.com
Derivatization Strategies and Subsequent Chemical Reactions
N-(4-fluorophenyl)hydrazinecarboxamide serves as a valuable building block for the synthesis of more complex molecules, primarily through reactions involving its terminal hydrazine nitrogen.
The most common derivatization of N-substituted semicarbazides is their condensation with aldehydes and ketones to form the corresponding semicarbazones. arabjchem.orgnih.gov This reaction involves the nucleophilic attack of the terminal -NH2 group of the semicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
For example, a series of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives were synthesized by condensing 3-chloro-4-fluorophenyl semicarbazide with various aromatic aldehydes or ketones. arabjchem.org The reaction is typically carried out by refluxing the semicarbazide and the carbonyl compound in ethanol, often with a catalytic amount of a weak acid or a base like sodium acetate (B1210297) to facilitate the dehydration step. arabjchem.org The resulting semicarbazones are often crystalline solids that can be easily purified by recrystallization. arabjchem.orgnih.gov
Table 1: Examples of Semicarbazones Derived from N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide arabjchem.orgresearchgate.net This table showcases derivatives of a closely related compound, illustrating the general reactivity.
A specific and significant class of condensation reactions involves the use of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. The ketone group at the C-3 position of isatin is highly reactive towards nucleophiles like semicarbazides. nih.govnih.govmdpi.com
The reaction of N-(4-fluorophenyl)hydrazinecarboxamide with an isatin derivative would proceed by dissolving the substituted isatin in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. nih.govmdpi.com The semicarbazide is then added to the heated solution, and the reaction mixture is refluxed for a period ranging from minutes to several hours. nih.govnih.govmdpi.com The resulting product, an isatin-semicarbazone, typically precipitates upon cooling and can be collected by filtration. nih.govmdpi.com This reaction has been used to generate extensive libraries of isatin-hydrazone derivatives for various research applications. nih.govnih.gov
Table 2: List of Mentioned Compounds
Formation of Substituted Semicarbazones
Reactions with Aldehydes and Ketones
The reaction of hydrazine derivatives with aldehydes and ketones is a fundamental transformation that yields hydrazones, compounds characterized by a C=N-N linkage. youtube.comchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. chemguide.co.uk Initially, the nucleophilic nitrogen atom of the hydrazinecarboxamide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. youtube.comchemguide.co.uk
A notable example of this reaction is the synthesis of N-(4-fluorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide. This is achieved by reacting N-(4-fluorophenyl)hydrazinecarboxamide with 1H-Indole-2,3-dione (isatin), a cyclic ketone. nih.govresearchgate.net The reaction can be performed under various conditions, with significant improvements in efficiency observed when using ultrasound irradiation compared to conventional heating methods. nih.govresearchgate.net
Table 1: Comparison of Synthesis Methods for N-(4-fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide researchgate.net
| Entry | Solvent | Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol:Water (8:2) | Stirring | Room Temp. | 120 min | 62 |
| 2 | Ethanol:Water (8:2) + Glacial Acetic Acid | Reflux | Reflux | 120 min | 65 |
| 3 | Water:Glycerol (6:4) | Stirring | 40 | 60 min | 72 |
| 4 | Water:Glycerol (6:4) | Ultrasound | Room Temp. | 5 min | 92 |
Synthesis of Heterocyclic Systems from N-(4-fluorophenyl)hydrazinecarboxamide Derivatives
The N-(4-fluorophenyl)hydrazinecarboxamide scaffold is a valuable precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.
Derivatives of N-(4-fluorophenyl)hydrazinecarboxamide can be utilized to construct 1,2,4-triazole (B32235) rings. A common synthetic strategy involves the conversion of the hydrazinecarboxamide moiety into a thiosemicarbazide (B42300), which then undergoes cyclization. For instance, a 4-(4-fluorophenyl)thiosemicarbazide derivative can be cyclized to form a 4-(4-fluorophenyl)-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com This transformation is a versatile method for accessing functionalized 1,2,4-triazole systems. isres.orgorganic-chemistry.orgnih.gov
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from semicarbazides like N-(4-fluorophenyl)hydrazinecarboxamide is a well-established method. luxembourg-bio.com This transformation typically involves a cyclodehydration reaction. The N-(4-fluorophenyl)hydrazinecarboxamide or its N-acylated derivatives can be treated with strong dehydrating agents, such as phosphorus oxychloride (POCl₃), to facilitate the ring closure and formation of the 1,3,4-oxadiazole core. luxembourg-bio.comnih.gov This approach represents one of the most direct routes to 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.net
Thiosemicarbazides are close structural analogues of hydrazinecarboxamides (semicarbazides) and are key intermediates in the synthesis of various heterocycles. researchgate.net The related compound, (Z)-4-[4-Fluorophenyl]thiosemicarbazide, can be synthesized through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate in ethanol. researchgate.net These thiosemicarbazide derivatives serve as versatile building blocks. For example, they can react with aldehydes and ketones to form thiosemicarbazones or undergo cyclization to produce heterocyclic systems like the 1,2,4-triazoles mentioned previously. mdpi.comgoogle.com
Reactions Involving Alkylation and Acylation of Hydrazinecarboxamide Scaffold
The N-(4-fluorophenyl)hydrazinecarboxamide scaffold possesses multiple reactive sites, particularly the nitrogen atoms of the hydrazine moiety, which are susceptible to alkylation and acylation. These reactions are crucial for creating a diverse range of derivatives for further synthetic transformations.
Acylation: N-acylation can be readily achieved by reacting the hydrazinecarboxamide with acylating agents such as acyl chlorides or acid anhydrides. This results in the formation of N-acyl derivatives, which are key intermediates for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net
Alkylation: N-alkylation can be performed using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms of the hydrazine scaffold, modifying the compound's properties and providing handles for subsequent chemical modifications. While Friedel-Crafts reactions typically refer to the alkylation and acylation of aromatic rings, direct N-alkylation and N-acylation of the hydrazine moiety are common strategies for derivatization. libretexts.orgchemistrysteps.com
Ultrasound-Promoted Green Synthesis Approaches for Derivatives
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for promoting green chemistry principles. This technique offers significant advantages over conventional methods, including drastically reduced reaction times, increased product yields, and the use of environmentally benign solvent systems. nih.govtandfonline.com
The synthesis of N-(4-fluorophenyl)hydrazinecarboxamide derivatives has been shown to benefit greatly from ultrasound promotion. For example, the reaction of N-(4-fluorophenyl)hydrazinecarboxamide with 1H-Indole-2,3-dione in a water-glycerol solvent system is completed in just 5 minutes with a 92% yield under ultrasonic irradiation (20 KHz; 130 W), whereas conventional methods require significantly longer times and often result in lower yields. nih.govresearchgate.net
Furthermore, the synthesis of the parent N-(4-fluorophenyl)hydrazinecarboxamide itself can be accelerated. The reaction of phenyl(4-fluorophenyl)carbamate with hydrazine hydrate under ultrasound takes only 30-45 minutes, a substantial improvement over the 24 hours required for the conventional method. semanticscholar.org
Table 2: Ultrasound vs. Conventional Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide semanticscholar.org
| Method | Time |
|---|---|
| Ultrasound Irradiation | 30-45 minutes |
| Conventional Heating/Stirring | 24 hours |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy investigates the absorption or scattering of electromagnetic radiation by a molecule corresponding to its vibrational energy levels. This provides critical information about the chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. The infrared spectrum of Hydrazinecarboxamide, N-(4-fluorophenyl)- is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The N-H stretching vibrations of the primary amine (-NH2) and secondary amine (-NH-) groups typically appear as medium to strong bands in the region of 3100-3500 cm⁻¹. scirp.org A strong absorption band characteristic of the carbonyl (C=O) stretching mode of the amide group is expected around 1680 cm⁻¹. scirp.org The aromatic part of the molecule gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range, while the C-F bond exhibits a strong absorption band typically found in the 1100-1250 cm⁻¹ region. The azomethine (C=N) stretching vibration can be observed near 1580 cm⁻¹. scirp.org
Table 1: Characteristic FT-IR Vibrational Frequencies for Hydrazinecarboxamide, N-(4-fluorophenyl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ and -NH- | 3100 - 3500 |
| C=O Stretch | Amide I | ~1680 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-F Stretch | Fluoroaromatic | 1100 - 1250 |
FT-Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR is sensitive to polar bonds, FT-Raman provides strong signals for non-polar bonds and symmetric vibrations. For Hydrazinecarboxamide, N-(4-fluorophenyl)-, FT-Raman spectroscopy would be particularly effective for observing the symmetric breathing modes of the fluorophenyl ring and the C=C bonds within the aromatic system. This technique is frequently used for the vibrational analysis of complex organic molecules, providing a more complete picture of the molecular structure. indexcopernicus.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides detailed information on the distinct chemical environments of protons within the molecule. For Hydrazinecarboxamide, N-(4-fluorophenyl)-, the spectrum is expected to show signals corresponding to the aromatic protons, the NH proton, and the NH₂ protons. The protons on the 4-fluorophenyl ring typically appear as a complex multiplet or two distinct doublets of doublets due to coupling with each other and with the fluorine atom. rsc.org The N-H protons of the hydrazine (B178648) and amide moieties are expected to appear as distinct singlets, with their chemical shifts being sensitive to solvent and concentration. rsc.org In a related compound, N'-(4-Fluorophenyl)acetohydrazide, the aromatic protons were observed in the range of δ 6.71-7.36 ppm, and an N-H proton appeared as a singlet at δ 9.78 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for Hydrazinecarboxamide, N-(4-fluorophenyl)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | Multiplet / dd |
| Hydrazine NH | ~8.0 - 9.0 | Singlet (broad) |
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for Hydrazinecarboxamide, N-(4-fluorophenyl)- would display distinct signals for the carbonyl carbon and the four unique carbons of the fluorophenyl ring. The amide carbonyl carbon is expected to resonate at the lower field end of the spectrum, typically in the δ 160-180 ppm range. oregonstate.edu The aromatic carbons will appear between δ 110-165 ppm. oregonstate.edu The carbon atom directly bonded to the fluorine (C-F) will exhibit a large chemical shift and a characteristic splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom bonded to the nitrogen (C-N) will also have a distinct chemical shift, while the remaining two aromatic carbons will appear in the expected upfield region for aromatic CH groups. oregonstate.eduwisc.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for Hydrazinecarboxamide, N-(4-fluorophenyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160 - 180 |
| C-F (Aromatic) | 155 - 165 (d, ¹JCF) |
| C-N (Aromatic) | 135 - 145 |
To unequivocally confirm the molecular structure and assign all proton and carbon signals, a suite of advanced 2D NMR experiments is employed. researchgate.netipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this molecule, COSY would establish the connectivity between the ortho and meta protons on the fluorophenyl ring. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the aromatic CH carbons. ipb.pt
Together, these advanced NMR methods provide a complete and unambiguous picture of the atomic connectivity, validating the proposed structure of Hydrazinecarboxamide, N-(4-fluorophenyl)-. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like Hydrazinecarboxamide, N-(4-fluorophenyl)-. In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. The molecular weight of Hydrazinecarboxamide, N-(4-fluorophenyl)- is 169.16 g/mol .
A hypothetical fragmentation of the protonated molecule [C₇H₈FN₃O+H]⁺ could involve the following pathways:
Cleavage of the N-N bond, leading to the formation of a 4-fluorophenyl isocyanate ion or a related fragment.
Loss of the amide group as a neutral species.
Fragmentation of the fluorophenyl ring.
Detailed MS/MS studies are required to establish the precise fragmentation pattern and relative abundance of the daughter ions for Hydrazinecarboxamide, N-(4-fluorophenyl)-.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For Hydrazinecarboxamide, N-(4-fluorophenyl)-, with a molecular formula of C₇H₈FN₃O, the theoretical exact mass can be calculated. While a specific HRMS report for this compound was not found, the exact mass of the related compound (4-Fluorophenyl)hydrazine (C₆H₇FN₂) has been computed to be 126.05932639 Da. nih.gov This underscores the precision of HRMS in confirming molecular formulas.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.
Electronic Absorption Characteristics and Chromophore Analysis
The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In Hydrazinecarboxamide, N-(4-fluorophenyl)-, the primary chromophores are the phenyl ring and the carboxamide group. The presence of the fluorine atom and the hydrazine moiety can influence the absorption maxima (λmax).
Studies on similar heterocyclic p-fluorophenyl carboxamides have shown strong absorption maxima (λmax) in the range of 260 to 290 nm. theaspd.com These absorptions are attributed to π-π* electronic transitions within the conjugated aromatic system. For comparison, the UV-Vis spectrum of N,N′-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives lies in the range of 266–414 nm. researchgate.net The specific λmax for Hydrazinecarboxamide, N-(4-fluorophenyl)- would depend on the solvent used and the specific electronic environment of the chromophores.
Correlation with Electronic Structure
The absorption of UV-Vis radiation corresponds to the promotion of electrons from lower energy molecular orbitals (usually π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The energy of these transitions is inversely proportional to the wavelength of the absorbed light. The extended conjugation in the aromatic ring of Hydrazinecarboxamide, N-(4-fluorophenyl)- lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. The electron-donating or withdrawing nature of the substituents on the phenyl ring and the carboxamide group will modulate the energy levels and thus the λmax. For example, the electron-donating effect of a methoxy (B1213986) group in a related p-fluorophenyl carboxamide caused a slight bathochromic (red) shift in the λmax. theaspd.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
For a related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide (C₁₃H₈F₃NO), the experimental elemental analysis yielded C = 62.4%, H = 3.1%, and N = 5.9%, which were in close agreement with the calculated values of C = 62.2%, H = 3.2%, and N = 5.6%. mdpi.com Similarly, for N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₄NClO₂), the calculated values were C, 65.34%; H, 5.12%; N, 5.08%, and the found values were C, 65.24%; H, 5.02%; N, 5.06%. ekb.eg
For Hydrazinecarboxamide, N-(4-fluorophenyl)- (C₇H₈FN₃O), the theoretical elemental composition can be calculated as follows:
Carbon (C): 49.70%
Hydrogen (H): 4.77%
Fluorine (F): 11.23%
Nitrogen (N): 24.84%
Oxygen (O): 9.46%
Experimental elemental analysis would be required to confirm these theoretical percentages and validate the purity and composition of a synthesized sample.
The search yielded information on structurally similar compounds, such as N'-(4-Fluorophenyl)acetohydrazide and other semicarbazone derivatives. While the spectroscopic data of these related molecules can offer some insights into the expected chemical shifts and absorption bands for "Hydrazinecarboxamide, N-(4-fluorophenyl)-", presenting this information would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Therefore, to maintain scientific accuracy and strictly adhere to the provided outline, the requested article with detailed research findings and data tables for "Hydrazinecarboxamide, N-(4-fluorophenyl)-" cannot be generated at this time due to the absence of specific published research on its comprehensive spectroscopic characterization.
Crystallographic Studies and Solid State Architecture
Single Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a dedicated study for the title compound is not available, data from its analogs provide significant insights.
In the thio-analogue, (Z)-4-[4-fluorophenyl]thiosemicarbazide, the molecule also adopts a relatively planar conformation, which facilitates efficient crystal packing. researchgate.net The introduction of a fluorine atom at the para-position of the phenyl ring is not expected to significantly alter the fundamental bond lengths and angles of the semicarbazide (B1199961) backbone but may influence the electronic distribution and intermolecular interactions.
Table 1: Crystallographic Data for Analogue Compounds
| Parameter | 4-Phenylsemicarbazide nih.gov | (Z)-4-[4-fluorophenyl]thiosemicarbazide researchgate.net |
| Chemical Formula | C₇H₉N₃O | C₇H₈FN₃S |
| Formula Weight | 151.17 | 185.22 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Not Specified | P2₁/c |
| a (Å) | 16.5984 (10) | 12.1056 (8) |
| b (Å) | 8.8862 (4) | 5.5177 (4) |
| c (Å) | 10.3518 (6) | 12.5617 (8) |
| β (°) | 91.359 (3) | 90.063 (2) |
| Volume (ų) | 1526.43 (14) | 839.06 (10) |
| Z | 8 | 4 |
The arrangement of molecules in the crystal lattice is governed by a hierarchy of non-covalent interactions, which collectively define the supramolecular architecture.
Hydrogen bonds are the most significant interactions in directing the crystal packing of semicarbazides.
N—H···O Interactions: In the crystal structure of 4-Phenylsemicarbazide, the molecules are stabilized by four distinct intermolecular N—H···O hydrogen bonds. nih.gov The amide and hydrazine (B178648) N-H groups act as hydrogen bond donors, while the carbonyl oxygen is the primary acceptor. This extensive network links adjacent molecules, forming a robust, three-dimensional architecture. It is highly probable that Hydrazinecarboxamide, N-(4-fluorophenyl)- would exhibit a similar N—H···O hydrogen bonding motif as the dominant packing force.
N—H···S Interactions: In the thio-analogue, (Z)-4-[4-fluorophenyl]thiosemicarbazide, the carbonyl oxygen is replaced by a sulfur atom. The crystal packing is dominated by N–H···S intermolecular hydrogen bonds, which link molecules together. researchgate.net The sulfur atom, being a softer and less electronegative acceptor than oxygen, results in slightly weaker but still structurally defining hydrogen bonds.
Table 2: Hydrogen Bonding in Analogue Compounds
| Compound | Interaction Type | Description |
| 4-Phenylsemicarbazide nih.gov | N—H···O | Four distinct intermolecular hydrogen bonds stabilize the crystal structure. |
| (Z)-4-[4-fluorophenyl]thiosemicarbazide researchgate.net | N—H···S | Molecules are linked by two N–H···S intermolecular hydrogen bonds. |
Beyond classical hydrogen bonds, other weaker interactions contribute to the cohesion of the crystal. Hirshfeld surface analysis of related compounds like N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) reveals the significance of various intermolecular contacts. mdpi.com For Hydrazinecarboxamide, N-(4-fluorophenyl)-, H···H contacts between neighboring molecules would constitute a large portion of the surface area, indicating their importance in maximizing packing efficiency. Furthermore, the presence of the electron-rich fluorophenyl ring makes C—H···π interactions a plausible contributor to the crystal's stability.
The stability of the crystal lattice is a direct consequence of the sum of all intermolecular interactions. For Hydrazinecarboxamide, N-(4-fluorophenyl)-, the crystal's stability would primarily arise from the strong and directional N—H···O hydrogen bonding network. This primary framework would be further reinforced by a combination of weaker, less directional forces, including van der Waals forces (manifested as H···H contacts) and potential C—H···π interactions, creating a densely packed and stable solid-state structure.
Analysis of Crystal Packing and Supramolecular Interactions
Polymorphism and Pseudopolymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physical properties. While no polymorphs have been reported for Hydrazinecarboxamide, N-(4-fluorophenyl)-, the phenomenon is observed in structurally similar compounds.
A notable example is (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, which crystallizes as two concomitant color polymorphs from acetone. nih.govnih.gov
Form I consists of block-shaped, pale-orange crystals belonging to the monoclinic P2₁/n space group. nih.gov
Form II forms pale-yellow prisms that crystallize in the monoclinic P2₁/c space group. nih.gov
The primary intermolecular interaction in both forms is an N—H···O hydrogen bond, which creates zigzag chains. nih.govnih.gov However, the arrangement of these chains differs: in Form I, they are extended by a 2₁ screw symmetry, while in Form II, they are propagated by a c-glide symmetry, leading to layers with different corrugation. nih.gov This example highlights that subtle variations in molecular packing can lead to distinct polymorphic forms in N-(4-fluorophenyl) derivatives, suggesting that Hydrazinecarboxamide, N-(4-fluorophenyl)- may also have the potential to form polymorphs under different crystallization conditions.
Table 3: Comparison of Polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride nih.govnih.gov
| Property | Polymorph I | Polymorph II |
| Color | Pale-orange | Pale-yellow |
| Crystal Shape | Block | Prism |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Dominant Interaction | N—H···O hydrogen bonds | N—H···O hydrogen bonds |
| Chain Extension | 2₁ screw symmetry | c-glide symmetry |
Lattice Energy Calculations from Crystal Structures
Lattice energy is a measure of the strength of the forces holding the ions or molecules together in a crystal lattice. khanacademy.org It is defined as the energy released when gaseous ions or molecules come together to form one mole of a crystalline solid. For molecular crystals like Hydrazinecarboxamide, N-(4-fluorophenyl)-, lattice energy is determined by the sum of all intermolecular interactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Hydrazinecarboxamide, N-(4-fluorophenyl)- |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. nih.gov Calculations for compounds structurally similar to Hydrazinecarboxamide, N-(4-fluorophenyl)- are frequently performed using hybrid functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to ensure reliable and precise results. nih.gov
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Hydrazinecarboxamide, N-(4-fluorophenyl)-, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.
Table 1: Predicted Geometrical Parameters for Hydrazinecarboxamide, N-(4-fluorophenyl)-
| Parameter | Atom Pair/Trio | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | N-N | ~1.42 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | O=C-N | ~123° |
| Bond Angle | C-N-N | ~120° |
| Bond Angle | C-C-F | ~119° |
Vibrational Frequency Analysis
Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes to the functional groups within the molecule. nih.govresearchgate.net
The predicted vibrational spectrum of Hydrazinecarboxamide, N-(4-fluorophenyl)- would exhibit characteristic peaks corresponding to its functional groups. For example, the C=O stretching vibration of the amide group is expected to appear as a strong band in the IR spectrum. The N-H stretching vibrations of the hydrazine and amide moieties are also prominent features. The fluorophenyl group contributes to several characteristic vibrations, including C-F stretching and aromatic C-H and C-C stretching modes. The assignment of these vibrations is often aided by Potential Energy Distribution (PED) analysis. chemrxiv.orgcyberleninka.ru
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Hydrazine) | Stretching | 3300 - 3450 |
| C-H (Aromatic) | Stretching | 3050 - 3150 |
| C=O (Amide I) | Stretching | 1670 - 1700 |
| N-H (Amide II) | Bending | 1530 - 1570 |
| C-N | Stretching | 1200 - 1300 |
| C-F | Stretching | 1100 - 1250 |
Electronic Structure Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com
For Hydrazinecarboxamide, N-(4-fluorophenyl)-, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the hydrazine group and the fluorophenyl ring, which possess lone pair electrons and π-systems. Conversely, the LUMO is likely to be distributed over the electron-deficient regions, particularly the carbonyl group (C=O) of the carboxamide moiety, which is an electron-withdrawing group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 3: Predicted Frontier Orbital Properties
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.3 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.orgperiodicodimineralogia.it The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization resulting from charge transfer. aimspress.commdpi.com
Table 4: Significant Predicted NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N)Amide | π(C=O) | ~ 50-60 | π-conjugation |
| LP(O) | σ(N-H)Amide | ~ 5-10 | Hyperconjugation |
| LP(N)Hydrazine | σ(N-H) | ~ 4-8 | Hyperconjugation |
| LP(F) | π(C-C)Ring | ~ 2-5 | Hyperconjugation |
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions measure the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.
f+(r) : Indicates the propensity of a site for a nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most likely to be attacked by a nucleophile.
f-(r) : Indicates the propensity of a site for an electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most susceptible to attack by an electrophile.
f0(r) : Predicts the site for a radical attack .
For Hydrazinecarboxamide, N-(4-fluorophenyl)-, the Fukui function analysis would likely predict that the carbonyl carbon (C=O) is a primary site for nucleophilic attack due to its electrophilic nature. The nitrogen atoms of the hydrazine group and specific positions on the fluorophenyl ring are expected to be the most probable sites for electrophilic attack, owing to their higher electron density and lone pairs. chemrxiv.org
Table 5: Predicted Reactive Sites from Fukui Function Analysis
| Type of Attack | Most Probable Atomic Site(s) | Reasoning |
|---|---|---|
| Nucleophilic (High f+) | Carbonyl Carbon (C=O) | Electron deficient, high positive partial charge |
| Electrophilic (High f-) | Hydrazine Nitrogens, Aromatic Carbons | High electron density from lone pairs and π-system |
| Radical (High f0) | Nitrogen atoms, specific aromatic carbons | Sites capable of stabilizing a radical species |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as N-(4-fluorophenyl)hydrazinecarboxamide, might interact with a biological receptor.
Molecular docking studies have been employed to predict the binding modes of derivatives of N-(4-fluorophenyl)hydrazinecarboxamide with various protein targets. For instance, in the investigation of pyrazine linked 2-aminobenzamides as potential histone deacetylase (HDAC) inhibitors, docking results showed that compounds featuring a 4-fluorophenyl substituent exhibit distinct binding modes within different HDAC subtypes. mdpi.com Specifically, while these compounds could fit into the binding pockets of HDAC1 and HDAC2, the aromatic fluorophenyl moiety was unable to fit into the foot pocket of HDAC3. mdpi.com
In another study, derivatives of N-(4-fluorophenyl)hydrazinecarboxamide were docked into the active site of the epidermal growth factor receptor (EGFR). nih.gov These computational simulations are crucial for predicting how the ligand orients itself within the receptor's active site to achieve the most stable conformation, which is essential for its inhibitory activity. nih.govcmjpublishers.comnih.gov The process involves preparing the ligand and protein structures and then using algorithms to explore various binding poses, which are then ranked based on scoring functions. cmjpublishers.comnih.gov
Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's affinity and selectivity for the target protein.
For derivatives containing the N-(4-fluorophenyl)hydrazinecarboxamide scaffold, key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.netnih.gov For example, in studies with histone deacetylases (HDACs), the 2-aminobenzamide part of related molecules is predicted to form a bidentate chelation with the zinc ion in the active site. mdpi.com The unique properties of the pyrazine ring in related structures allow for a combination of polar interactions through its nitrogen atoms and nonpolar interactions via its aromatic system. nih.gov
In the context of EGFR inhibition, docking analyses of N-(4-fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide, a direct derivative, revealed its binding affinity at the active site. nih.gov Such studies identify the crucial amino acid residues that form hydrogen bonds or other interactions with the ligand, providing a molecular basis for its biological activity. nih.gov
Table 1: Predicted Molecular Interactions from Docking Studies
| Target Protein | Ligand Moiety | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Histone Deacetylase (HDAC) 1/2 | 4-fluorophenyl | Not specified | Favorable binding |
| Epidermal Growth Factor Receptor (EGFR) | Hydrazinecarboxamide | Not specified | Hydrogen bonding, hydrophobic interactions |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of molecular systems over time. nih.govlidsen.com They are used to study the stability of ligand-receptor complexes and observe the conformational changes that may occur upon ligand binding.
MD simulations have been performed on complexes involving structures related to N-(4-fluorophenyl)hydrazinecarboxamide to assess their stability. For a derivative complexed with Carbonic Anhydrase II, MD simulations lasting 40 nanoseconds showed that essential interactions identified in docking studies were maintained throughout the simulation. researchgate.net The stability of the complex can be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD plot indicates that the complex remains in a consistent conformation. researchgate.net These simulations provide atomic-level insights into the dynamic behavior of the ligand within the binding pocket, confirming the stability of key interactions. nih.gov
Pharmacokinetic Prediction Studies (Computational)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. A key part of this assessment is evaluating compliance with established guidelines like Lipinski's Rule of Five.
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. wikipedia.orgtiu.edu.iq The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.comdrugbank.com
Computational tools can predict these properties for N-(4-fluorophenyl)hydrazinecarboxamide to assess its potential for oral bioavailability. Compounds that adhere to these rules tend to have lower attrition rates during clinical trials. wikipedia.org
Table 2: Predicted Molecular Properties and Lipinski's Rule of Five Compliance for N-(4-fluorophenyl)hydrazinecarboxamide
| Property | Predicted Value | Lipinski's Rule (Limit) | Compliance |
|---|---|---|---|
| Molecular Weight | 169.16 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Log P (Octanol-Water Partition Coefficient) | 1.15 (estimated) | ≤ 5 | Yes |
| Violations | 0 | ≤ 1 | Pass |
The analysis indicates that N-(4-fluorophenyl)hydrazinecarboxamide fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral absorption and drug development. azolifesciences.comauctoresonline.org
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Structural Modification of the N-(4-fluorophenyl)hydrazinecarboxamide Scaffold
Systematic modifications of the N-(4-fluorophenyl)hydrazinecarboxamide scaffold have been undertaken to probe the chemical space around this core structure. These modifications have primarily focused on three key areas: the phenyl ring, the hydrazinecarboxamide core, and the incorporation of various heterocyclic systems.
The electronic and steric properties of substituents on the N-(4-fluorophenyl) ring play a crucial role in modulating the biological activity of these compounds. A study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed that the nature and position of the substituent significantly impact their antimicrobial properties. researchgate.net
For instance, the introduction of a chloro group at the meta-position (position 3) of the N-(4-fluorophenyl) ring was a common modification in a series of synthesized semicarbazones. researchgate.netresearchgate.net The antimicrobial activity of these compounds was then further modulated by the introduction of various substituents on a second phenyl ring attached to the N4 position. It was observed that compounds bearing hydroxyl (-OH) and nitro (-NO2) groups at the para-position of this second phenyl ring exhibited good antibacterial activity. researchgate.net In contrast, a methoxy (B1213986) (-OCH3) group at the same position resulted in moderate antifungal activity. researchgate.net
These findings suggest that electron-withdrawing groups (like -NO2) and hydrogen bond donors (like -OH) on the extended aromatic system can enhance antibacterial efficacy, while electron-donating groups (like -OCH3) may be more favorable for antifungal activity.
Table 1: Effect of Phenyl Ring Substituents on Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives
| Compound ID | Substituent on Second Phenyl Ring (at position 4) | Observed Activity |
|---|---|---|
| 4f | -OH | Good antibacterial activity researchgate.net |
| 4k | -NO2 | Good antibacterial activity researchgate.net |
| 4g | -OCH3 | Moderate antifungal activity researchgate.net |
Modifications to the hydrazinecarboxamide core itself can lead to significant changes in the physicochemical and biological properties of the parent compound. A common modification is the replacement of the carbonyl oxygen with a sulfur atom to form a hydrazinecarbothioamide (thiosemicarbazide). This bioisosteric replacement alters the hydrogen bonding capacity, lipophilicity, and metal-chelating properties of the molecule.
The synthesis of N-(4-fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide demonstrates the feasibility of this core modification. nih.govturkjps.org The resulting thiosemicarbazide (B42300) can then serve as a precursor for further structural elaborations, such as the formation of triazole rings. nih.govturkjps.org The change from a semicarbazide (B1199961) to a thiosemicarbazide scaffold has been shown to influence the anticancer activity of related compounds, with thiosemicarbazide derivatives exhibiting promising activity against certain cancer cell lines.
Another modification involves the formation of bis-carbothioamide derivatives. For instance, the reaction of p-fluorophenylisothiocyanate with hydrazine (B178648) hydrate (B1144303) can yield N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide). mdpi.comdoaj.orgpreprints.org This creates a dimeric structure with two N-(4-fluorophenyl)carbothioamide units linked through the hydrazine nitrogens.
The incorporation of heterocyclic rings into the N-(4-fluorophenyl)hydrazinecarboxamide scaffold is a widely used strategy to explore new chemical space and potential biological interactions. Heterocycles can introduce novel pharmacophoric features, improve pharmacokinetic properties, and provide additional points for molecular interactions.
One example is the synthesis of thiosemicarbazide derivatives containing a 1,2,4-triazole (B32235) moiety. nih.govturkjps.org Starting from N-(4-fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide, a 4-(4-fluorophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized. nih.govturkjps.org This triazole derivative can then be further functionalized to attach different substituted hydrazinecarbothioamides, leading to a diverse library of compounds. nih.govturkjps.org
The nature of the substituent on the terminal carbothioamide of these triazole-containing hybrids was found to be critical for their antimicrobial activity. Derivatives with 4-bromophenyl and n-propyl substituents showed significant antimicrobial activity, while those with 4-nitrophenyl, 4-fluorophenyl, and 4-chlorophenyl groups displayed moderate activity.
Table 2: Antimicrobial Activity of N-(substituted)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides
| Compound ID | Terminal Substituent | Antimicrobial Activity |
|---|---|---|
| 5e | 4-bromophenyl | Significant |
| 5g | n-propyl | Significant |
| 5b | 4-nitrophenyl | Moderate |
| 5c | 4-fluorophenyl | Moderate |
| 5d | 4-chlorophenyl | Moderate |
Correlation of Structural Features with Specific Molecular Interactions
Understanding the correlation between specific structural features and molecular interactions is fundamental to rational drug design. This involves elucidating how substituents and conformational changes influence the binding of a ligand to its biological target.
The electronic properties of substituents on the phenyl ring can significantly influence the binding affinity of N-(4-fluorophenyl)hydrazinecarboxamide derivatives to their target proteins. Electron-withdrawing groups can alter the electron density distribution across the molecule, potentially affecting hydrogen bonding, and other non-covalent interactions that are crucial for ligand-receptor binding. nih.gov
In a study of salicylaldehyde hydrazone derivatives, it was found that the strength of an intramolecular hydrogen bond, a key factor in determining the molecule's conformation and binding potential, could be modulated by the electronic properties of substituents. nih.gov More electron-withdrawing substituents at a specific position were associated with stronger hydrogen bonds. nih.gov While this study was not on N-(4-fluorophenyl)hydrazinecarboxamide itself, the principles of substituent effects on non-covalent interactions are broadly applicable. The observation that nitro and hydroxyl groups on the phenyl ring of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones led to good antibacterial activity suggests that these groups may be involved in key interactions with the biological target, thereby enhancing binding affinity. researchgate.net
The three-dimensional conformation of a molecule is critical for its recognition by and interaction with a biological target. The flexibility or rigidity of the N-(4-fluorophenyl)hydrazinecarboxamide scaffold and the orientation of its various substituents can have a profound impact on its biological activity.
A conformational analysis of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) using X-ray diffraction and Density Functional Theory (DFT) calculations provided insights into its preferred spatial arrangement. mdpi.comdoaj.orgpreprints.org Such studies are crucial for understanding how the molecule presents its pharmacophoric features to a binding site.
Furthermore, studies on N-acylhydrazones have shown that methylation can significantly alter the preferred dihedral angles and the planarity of the molecule. nih.gov For instance, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation around the amide bond. nih.gov These conformational changes, driven by steric and electronic effects, can directly impact how the molecule fits into a binding pocket and interacts with key amino acid residues, thus influencing its molecular recognition and ultimately its biological activity. The ability to predict and control the conformational preferences of N-(4-fluorophenyl)hydrazinecarboxamide derivatives is therefore a powerful tool in the rational design of new therapeutic agents. nih.govresearchgate.net
Computational Approaches in SAR Elucidation
The exploration of the SAR for N-(4-fluorophenyl)-hydrazinecarboxamide and its derivatives would heavily rely on a variety of computational methods. These techniques allow researchers to visualize and analyze the interactions between the compound and its biological target at an atomic level. Key computational approaches would include molecular docking, pharmacophore modeling, and molecular dynamics simulations.
Molecular docking studies would be employed to predict the binding orientation and affinity of the compound within the active site of a target protein. This helps in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its biological effect.
Pharmacophore modeling would be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For a series of active N-(4-fluorophenyl)-hydrazinecarboxamide analogs, a pharmacophore model would highlight the critical features, like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, required for target binding.
Molecular dynamics simulations could then be utilized to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
For a series of N-(4-fluorophenyl)-hydrazinecarboxamide derivatives, a QSAR study would involve the following steps:
Data Set Preparation: A series of analogs would be synthesized, and their biological activities (e.g., IC50 values) would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a predictive model that correlates the calculated descriptors with the observed biological activities.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model would be a mathematical equation that could be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Molecular Descriptors and Predictive Modeling
The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For N-(4-fluorophenyl)-hydrazinecarboxamide and its analogs, a variety of descriptors would be considered to build a robust predictive model. These can be broadly categorized as:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices) and constitutional descriptors (e.g., number of specific functional groups).
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include geometric properties (e.g., molecular surface area, volume) and steric parameters.
Physicochemical Descriptors: These relate to the compound's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., dipole moment, partial charges), and quantum-chemical descriptors (e.g., HOMO and LUMO energies).
The table below illustrates the types of molecular descriptors that would be relevant in a predictive QSAR model for a series of hypothetical N-(4-fluorophenyl)-hydrazinecarboxamide derivatives.
| Descriptor Category | Example Descriptor | Potential Influence on Activity |
| Constitutional | Molecular Weight | Can affect solubility, absorption, and overall pharmacokinetics. |
| Topological | Zagreb Index | Relates to the branching of the molecular structure. |
| Geometric | Molecular Surface Area | Influences how the molecule fits into a binding pocket. |
| Physicochemical | LogP (Lipophilicity) | Crucial for membrane permeability and reaching the target site. |
| Electronic | Dipole Moment | Affects long-range interactions with the target protein. |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
By carefully selecting a combination of these descriptors, a predictive model can be constructed to guide the synthesis of new derivatives with improved biological profiles. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The synthesis of Hydrazinecarboxamide, N-(4-fluorophenyl)- and its derivatives is undergoing a transformation, with a focus on developing more efficient, sustainable, and versatile methods. Traditional synthetic routes are being challenged by innovative approaches that promise higher yields, reduced environmental impact, and greater structural diversity.
Green chemistry principles are at the forefront of this evolution. Researchers are exploring ultrasound-promoted synthesis in environmentally benign solvent systems like water-glycerol, which has been shown to be significantly faster and more productive than conventional heating methods for analogous hydrazine (B178648) carboxamides. nih.gov For instance, the synthesis of related N-(substituted phenyl)hydrazinecarboxamides has been achieved in minutes using ultrasonication, compared to hours required for traditional methods. nih.gov Another promising green approach is mechanochemistry, which involves the solvent-free grinding of reactants. This technique has been successfully applied to the synthesis of various hydrazones and amides, offering quantitative yields and reduced reaction times. mdpi.comresearchgate.netnih.gov
Continuous flow synthesis represents another paradigm shift. This technology offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. newdrugapprovals.org A continuous-flow photochemical protocol for the nickel/photoredox-catalyzed coupling of tert-butyl carbazate (B1233558) with aryl halides has been developed, providing a powerful alternative to traditional palladium-catalyzed methods for producing arylhydrazines, key precursors to the target compound. rsc.org This method is compatible with a range of (hetero)aryl bromides and chlorides, highlighting its potential for the efficient synthesis of N-(4-fluorophenyl)hydrazinecarboxamide. rsc.org
These novel synthetic strategies are not only streamlining the production of Hydrazinecarboxamide, N-(4-fluorophenyl)- but also expanding the accessible chemical space for its derivatives, paving the way for the discovery of new therapeutic agents.
Advanced Computational Modeling for Structure-Function Prediction
The role of computational chemistry in drug discovery is rapidly expanding, and its application to Hydrazinecarboxamide, N-(4-fluorophenyl)- is no exception. Advanced computational models are being employed to predict the structure-function relationships of this scaffold, thereby guiding the design of more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are proving to be invaluable in this regard. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can identify key structural features that govern efficacy. For instance, 2D and 3D-QSAR studies on related semicarbazone derivatives have highlighted the importance of specific substituent groups and their positions on the phenyl ring for antimicrobial activity. researchgate.net Similarly, QSAR analysis of 2-(4-fluorophenyl) imidazol-5-ones has been used to design new derivatives with enhanced anti-breast cancer activity. nih.gov
Molecular docking simulations provide a detailed view of how these molecules interact with their biological targets at the atomic level. These studies can predict binding affinities and modes of interaction, offering crucial insights for lead optimization. For example, molecular docking has been used to elucidate the binding mechanisms of isatin-hydrazones with multiple receptor tyrosine kinases, revealing them as potential type I ATP competitive inhibitors. mdpi.com
Density Functional Theory (DFT) calculations are also being utilized to understand the electronic properties and reactivity of hydrazine derivatives. imist.maimist.mamdpi.comresearchgate.netrsc.org These theoretical studies can provide insights into molecular stability, reactivity, and spectroscopic properties, complementing experimental findings. benthamscience.com The integration of these computational approaches allows for a more rational and efficient design of novel Hydrazinecarboxamide, N-(4-fluorophenyl)-based therapeutics.
Table 1: Application of Computational Modeling in Hydrazinecarboxamide Research
| Computational Method | Application | Key Findings for Related Compounds | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity | Identified key structural features for antimicrobial and anticancer activity. | researchgate.netnih.gov |
| Molecular Docking | Elucidating binding mechanisms | Predicted binding modes and affinities to kinase targets. | mdpi.com |
| DFT | Understanding electronic properties | Provided insights into molecular stability and reactivity. | imist.maimist.ma |
Exploration of Unique Solid-State Forms and Cocrystals
The solid-state properties of a pharmaceutical compound, such as its crystal form and solubility, have a profound impact on its bioavailability and therapeutic efficacy. Consequently, there is a growing interest in exploring the unique solid-state forms and cocrystals of Hydrazinecarboxamide, N-(4-fluorophenyl)-.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of investigation. Different polymorphs can exhibit distinct physical properties, and identifying the most stable and bioavailable form is crucial for drug development. Research on related fluorinated aromatic sulfonamides has shown that the presence of fluorine can influence the propensity for polymorphism. acs.org Studies on a (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, a related structure, have identified concomitant color polymorphs with different crystal packing arrangements. nih.gov
Cocrystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another promising strategy to enhance the physicochemical properties of a drug. nih.gov By selecting appropriate coformers, it is possible to improve solubility, dissolution rate, and stability. The design of cocrystals is guided by an understanding of intermolecular interactions, such as hydrogen bonding. Crystal engineering principles are being applied to predict and synthesize novel cocrystals of carboxamide-containing compounds. rsc.org For instance, the formation of cocrystals has been explored to enhance the properties of various active pharmaceutical ingredients.
The systematic screening for polymorphs and cocrystals of Hydrazinecarboxamide, N-(4-fluorophenyl)- holds the potential to yield new solid forms with optimized pharmaceutical profiles.
Table 2: Investigated Solid-State Properties of Related Compounds
| Phenomenon | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Polymorphism | Fluorinated aromatic sulfonamides | Fluorine substitution can induce polymorphism. | acs.org |
| Polymorphism | (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride | Existence of concomitant color polymorphs. | nih.gov |
| Cocrystallization | Carboxamide compounds | Hydrogen bonding plays a key role in cocrystal formation. | rsc.org |
Investigation of Multi-Targeting Scaffolds Based on Hydrazinecarboxamide Core
The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to the rise of multi-target drug design, an approach that aims to develop single molecules capable of modulating several targets simultaneously. benthamscience.comnih.govdovepress.com The hydrazinecarboxamide scaffold is emerging as a promising core for the design of such multi-targeting agents, particularly in the field of oncology. nih.gov
The structural versatility of the hydrazinecarboxamide core allows for the incorporation of different pharmacophores, enabling the resulting molecules to interact with multiple biological targets. nih.gov For example, derivatives of this scaffold have been investigated as inhibitors of multiple kinases, which are key players in cancer cell signaling pathways. nih.govresearchgate.net The hybridization of the hydrazinecarboxamide moiety with other bioactive scaffolds is a strategy being employed to create multi-target ligands. nih.govnih.gov
Pharmacophore modeling is a key computational tool in the design of multi-target drugs. researchgate.netnih.govnih.govmdpi.comyoutube.com By identifying the essential structural features required for activity at different targets, researchers can design hybrid molecules that combine these features in a single scaffold. This approach has been successfully used to develop inhibitors of multiple enzymes, such as cholinesterases and carbonic anhydrases, based on related hydrazone structures. nih.gov
The investigation of Hydrazinecarboxamide, N-(4-fluorophenyl)- as a scaffold for multi-target drug design is a vibrant area of research with the potential to yield novel therapeutics for complex diseases like cancer and neurodegenerative disorders. benthamscience.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Hydrazinecarboxamide, N-(4-fluorophenyl)- |
| tert-butyl carbazate |
| (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride |
| N-(1,3-thiazol-2-yl)-2-pyrazinecarboxamide |
| 2-(4-fluorophenyl) imidazol-5-ones |
Q & A
Q. What computational methods are suitable for studying its interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB ID: 1M17). Focus on hydrogen bonds with Thr790 and hydrophobic interactions with fluorophenyl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can metabolic stability be improved for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
